(E)-3-(2-chlorophenyl)-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2-chlorophenyl)-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H17ClF3N5O2 and its molecular weight is 463.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (E)-3-(2-chlorophenyl)-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic molecule that incorporates several pharmacologically significant moieties, including a trifluoromethyl group , a pyridine ring , and a 1,2,4-oxadiazole unit. This structure suggests potential for diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H21ClF3N5O2, and it features multiple functional groups that contribute to its biological activity. The presence of the oxadiazole moiety is particularly noteworthy as compounds containing this heterocyclic structure have been reported to exhibit a range of biological effects.
Anticancer Activity
Research has shown that 1,2,4-oxadiazole derivatives possess anticancer properties . These compounds can inhibit tumor growth through mechanisms such as antiangiogenesis and cytotoxicity against various cancer cell lines. For instance, studies have indicated that oxadiazole derivatives can downregulate Vascular Endothelial Growth Factor (VEGF) and inhibit the translocation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) , both critical pathways in cancer progression .
Table 1: Summary of Anticancer Activity of Oxadiazole Derivatives
Compound Name | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa | 15 | Antiangiogenic |
Compound B | MCF7 | 20 | Cytotoxicity |
Compound C | A549 | 12 | Microtubule Depolymerization |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Specifically, it may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , which are important targets in treating neurodegenerative diseases like Alzheimer's. Studies indicate that oxadiazole derivatives show moderate inhibition with reported IC50 values ranging from 12.8 to 99.2 µM for AChE .
Table 2: Inhibition Potency Against AChE and BChE
Compound Name | AChE IC50 (µM) | BChE IC50 (µM) |
---|---|---|
Compound D | 30 | 55 |
Compound E | 45 | >100 |
Compound F | 20 | 75 |
Antimicrobial Activity
The antimicrobial efficacy of the compound has been assessed against various bacterial strains. Compounds containing piperazine and oxadiazole functionalities have shown promising results as antibacterial agents. For example, synthesized derivatives were evaluated for their activity against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition .
Study on Oxadiazole Derivatives
A notable study focused on the synthesis and evaluation of several oxadiazole derivatives for their anticancer activity. The results indicated that certain modifications enhanced their potency against specific cancer cell lines, highlighting structure-activity relationships that guide future drug design .
Evaluation of Enzyme Inhibitors
In another study assessing enzyme inhibition, several oxadiazole derivatives were tested for AChE and BChE inhibition using Ellman's method. The findings revealed that some compounds exhibited dual inhibition capabilities, making them suitable candidates for further development in neuropharmacology .
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N5O2/c22-16-4-2-1-3-14(16)6-8-18(31)30-11-9-29(10-12-30)17-7-5-15(13-26-17)19-27-20(32-28-19)21(23,24)25/h1-8,13H,9-12H2/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWJGBYNCVBEAU-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F)C(=O)C=CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F)C(=O)/C=C/C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.